molecular formula C9H6FN B048329 (Z)-3-(3-fluorophenyl)acrylonitrile CAS No. 115665-80-0

(Z)-3-(3-fluorophenyl)acrylonitrile

Cat. No. B048329
CAS RN: 115665-80-0
M. Wt: 147.15 g/mol
InChI Key: LZCORSHIMPJAAK-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-fluorophenyl)acrylonitrile is a chemical compound that is commonly used in scientific research for its unique properties. This compound is known for its ability to interact with biological systems in a specific way, making it a valuable tool for studying various physiological processes. In

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves the selective binding to certain proteins and enzymes, leading to changes in their activity and function. This compound is known to interact with various receptors, ion channels, and enzymes, affecting their function and activity in a specific way.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(3-fluorophenyl)acrylonitrile depend on the specific protein or enzyme that it interacts with. This compound has been shown to affect various physiological processes, including cell signaling, metabolism, and gene expression. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapies.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its selectivity and specificity for certain proteins and enzymes, allowing for precise targeting and visualization of their activity. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
The limitations of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, this compound may not be suitable for studying certain physiological processes, as its selectivity may limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for the use of (Z)-3-(3-fluorophenyl)acrylonitrile in scientific research. Some of these directions include the development of novel drugs and therapies for various diseases, the study of complex physiological processes, and the exploration of new applications for this compound in scientific research. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of (Z)-3-(3-fluorophenyl)acrylonitrile, as well as its potential for use in clinical settings.

Synthesis Methods

The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with acetic anhydride, yielding (Z)-3-(3-fluorophenyl)acrylonitrile.

Scientific Research Applications

(Z)-3-(3-fluorophenyl)acrylonitrile is commonly used in scientific research as a fluorescent probe for studying various physiological processes. This compound is known for its ability to selectively bind to certain proteins and enzymes, allowing researchers to visualize and track their activity in real-time. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile is used in the development of novel drugs and therapies for various diseases, including cancer and neurological disorders.

properties

CAS RN

115665-80-0

Product Name

(Z)-3-(3-fluorophenyl)acrylonitrile

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2-

InChI Key

LZCORSHIMPJAAK-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\C#N

SMILES

C1=CC(=CC(=C1)F)C=CC#N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC#N

synonyms

2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.